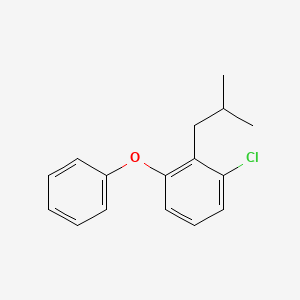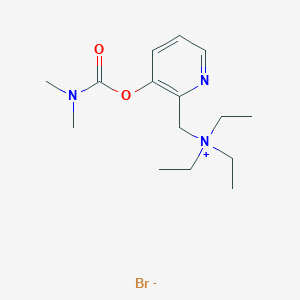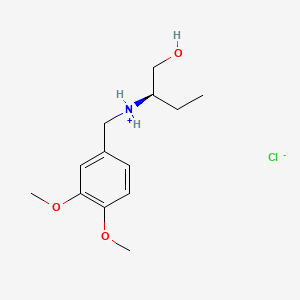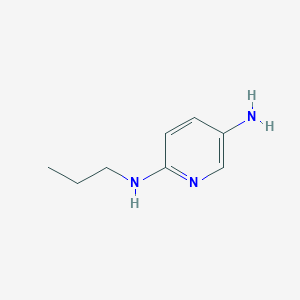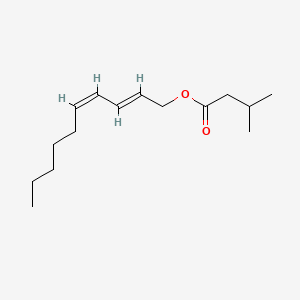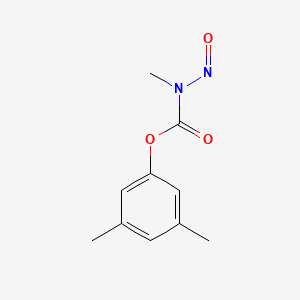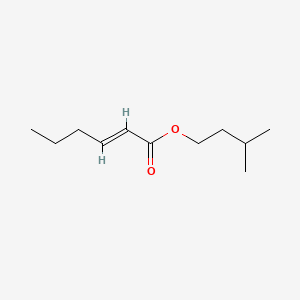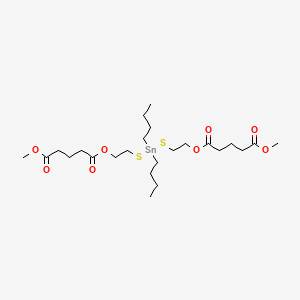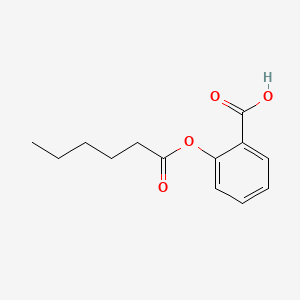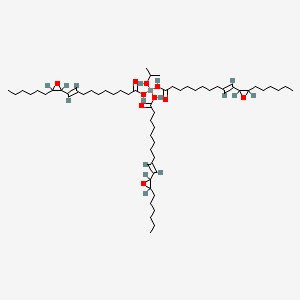
Titanium, tris(10-(3-hexyloxiranyl)-9-decenoato-kappaO)(2-propanolato)-, (T-4)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris10-(3-hexyloxiranyl)dec-9-eno-1-ato-O1titanium is a complex organometallic compound with the molecular formula C57H100O10Ti. It is known for its unique structure, which includes a titanium center coordinated to three 10-(3-hexyloxiranyl)dec-9-eno-1-ato ligands and one propan-2-olato ligand.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tris10-(3-hexyloxiranyl)dec-9-eno-1-ato-O1titanium typically involves the reaction of titanium isopropoxide with 10-(3-hexyloxiranyl)dec-9-enoic acid. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the titanium precursor. The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require stringent control of reaction conditions, including temperature, pressure, and the purity of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Tris10-(3-hexyloxiranyl)dec-9-eno-1-ato-O1titanium can undergo various types of chemical reactions, including:
Oxidation: The titanium center can be oxidized, leading to changes in the coordination environment and reactivity of the compound.
Reduction: Reduction reactions can alter the oxidation state of titanium, affecting the overall stability and properties of the compound.
Substitution: Ligand substitution reactions can occur, where the ligands coordinated to the titanium center are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield titanium oxides, while substitution reactions can produce new titanium complexes with different ligands.
Scientific Research Applications
Tris10-(3-hexyloxiranyl)dec-9-eno-1-ato-O1titanium has several scientific research applications, including:
Catalysis: It can be used as a catalyst in various organic transformations, such as epoxidation and polymerization reactions.
Materials Science: The compound is explored for its potential in the development of advanced materials, including coatings and composites.
Biology and Medicine: Research is ongoing to investigate its potential biological activities and applications in drug delivery systems.
Mechanism of Action
The mechanism by which Tris10-(3-hexyloxiranyl)dec-9-eno-1-ato-O1titanium exerts its effects involves the interaction of the titanium center with various substrates. The titanium center can facilitate the activation of substrates through coordination and electron transfer processes. The specific molecular targets and pathways involved depend on the nature of the substrates and the reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Titanium isopropoxide: A simpler titanium alkoxide used in similar applications.
Titanium tetrachloride: Another titanium compound with different reactivity and applications.
Titanium dioxide: A widely used titanium compound in catalysis and materials science.
Uniqueness
Tris10-(3-hexyloxiranyl)dec-9-eno-1-ato-O1titanium is unique due to its complex structure and the presence of both epoxide and alkene functionalities in the ligands.
Properties
CAS No. |
68443-39-0 |
|---|---|
Molecular Formula |
C57H104O10Ti |
Molecular Weight |
997.3 g/mol |
IUPAC Name |
(E)-10-(3-hexyloxiran-2-yl)dec-9-enoic acid;propan-2-ol;titanium |
InChI |
InChI=1S/3C18H32O3.C3H8O.Ti/c3*1-2-3-4-10-13-16-17(21-16)14-11-8-6-5-7-9-12-15-18(19)20;1-3(2)4;/h3*11,14,16-17H,2-10,12-13,15H2,1H3,(H,19,20);3-4H,1-2H3;/b3*14-11+;; |
InChI Key |
BSUXKBHSHXDCRU-RWBKAWJDSA-N |
Isomeric SMILES |
CCCCCCC1OC1/C=C/CCCCCCCC(=O)O.CCCCCCC1OC1/C=C/CCCCCCCC(=O)O.CCCCCCC1OC1/C=C/CCCCCCCC(=O)O.CC(O)C.[Ti] |
Canonical SMILES |
CCCCCCC1C(O1)C=CCCCCCCCC(=O)O.CCCCCCC1C(O1)C=CCCCCCCCC(=O)O.CCCCCCC1C(O1)C=CCCCCCCCC(=O)O.CC(C)O.[Ti] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


